1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the triazole moiety, and the attachment of the diphenylmethyl and acetyl groups. Common reagents used in these reactions include:
Piperazine: The core structure.
Triazole precursors: Such as 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole.
Diphenylmethyl chloride:
Thioacetic acid: For the thioacetylation step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxides or sulfones.
Reduction: Potentially reducing the triazole ring or other functional groups.
Substitution: Particularly nucleophilic substitution reactions at the piperazine or triazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to deoxygenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying the effects of piperazine derivatives on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Possible applications in materials science or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating specific enzymes.
Ion channels: Modulating ion flow across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(diphenylmethyl)piperazine: A simpler derivative with similar core structure.
4-(4-methylphenyl)-1,2,4-triazole: Shares the triazole moiety.
Thioacetyl derivatives: Compounds with similar thioacetyl groups.
Uniqueness
1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5OS/c1-22-13-15-25(16-14-22)28-30-31-29(32(28)2)36-21-26(35)33-17-19-34(20-18-33)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,27H,17-21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBMMVZZFHPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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